REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][N:11]([CH2:23][CH3:24])[C:12]2[CH:22]=[CH:21][C:15]([C:16]([O:18]CC)=[O:17])=[CH:14][CH:13]=2)=[CH:4][CH:3]=1.[OH-].[K+]>C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][N:11]([CH2:23][CH3:24])[C:12]2[CH:13]=[CH:14][C:15]([C:16]([OH:18])=[O:17])=[CH:21][CH:22]=2)=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
4-[[3-(p-chlorophenyl)propyl]ethylamino]benzoic acid, ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CCCN(C1=CC=C(C(=O)OCC)C=C1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution is refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
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FILTRATION
|
Details
|
The solution is filtered
|
Type
|
ADDITION
|
Details
|
diluted with 100 ml
|
Type
|
EXTRACTION
|
Details
|
This mixture is extracted with two 50 ml
|
Type
|
WASH
|
Details
|
washed with 50 ml
|
Type
|
CUSTOM
|
Details
|
of water, and evaporated to an oil
|
Type
|
CUSTOM
|
Details
|
This oil is chromatographed on a silica gel column
|
Type
|
WASH
|
Details
|
eluting with chloroform
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate-chloroform eluate is crystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
giving 700 mg
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CCCN(C1=CC=C(C(=O)O)C=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |